(6Z)-6-{3-ethoxy-4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Description
The compound (6Z)-6-({3-ETHOXY-4-[2-(3-ETHYL-5-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic molecule featuring a thiadiazolo-pyrimidinone core
Properties
Molecular Formula |
C27H30N4O4S |
|---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
(6Z)-6-[[3-ethoxy-4-[2-(3-ethyl-5-methylphenoxy)ethoxy]phenyl]methylidene]-2-ethyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C27H30N4O4S/c1-5-18-12-17(4)13-20(14-18)34-10-11-35-22-9-8-19(16-23(22)33-7-3)15-21-25(28)31-27(29-26(21)32)36-24(6-2)30-31/h8-9,12-16,28H,5-7,10-11H2,1-4H3/b21-15-,28-25? |
InChI Key |
PVWQGYGSMGOMFE-VKRJAPGXSA-N |
Isomeric SMILES |
CCC1=CC(=CC(=C1)C)OCCOC2=C(C=C(C=C2)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)CC)OCC |
Canonical SMILES |
CCC1=CC(=CC(=C1)C)OCCOC2=C(C=C(C=C2)C=C3C(=N)N4C(=NC3=O)SC(=N4)CC)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-6-({3-ETHOXY-4-[2-(3-ETHYL-5-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazolo-pyrimidinone core, followed by the introduction of the ethoxy and phenoxy substituents through etherification reactions. The final step involves the formation of the imino group under controlled conditions.
Industrial Production Methods
For large-scale production, the synthesis can be optimized using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and automated systems can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The ethyl and methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The imino group can be reduced to an amine.
Substitution: The phenoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethyl group can yield ethyl alcohol or acetic acid, while reduction of the imino group can produce an amine derivative.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes due to its unique structural features.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (6Z)-6-({3-ETHOXY-4-[2-(3-ETHYL-5-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents used in dye and herbicide production.
Benzylamine: An organic compound with a benzyl group attached to an amine, used in pharmaceutical production.
Uniqueness
The uniqueness of (6Z)-6-({3-ETHOXY-4-[2-(3-ETHYL-5-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE lies in its complex structure, which allows for diverse chemical modifications and applications. Its combination of ethoxy, phenoxy, and imino groups provides unique reactivity and potential for various scientific and industrial uses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
